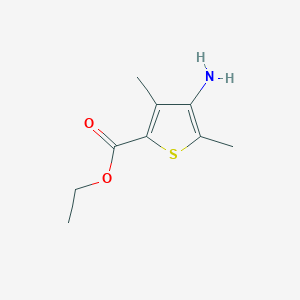

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate

Description

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate is a substituted thiophene derivative featuring an amino group at position 4, methyl groups at positions 3 and 5, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The electron-donating methyl and amino groups enhance the electron density of the thiophene ring, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-5(2)7(10)6(3)13-8/h4,10H2,1-3H3 |

InChI Key |

ALHICBHJTNIHFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is linked to its capacity to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Molecular Properties

The substituents on thiophene derivatives significantly alter their physical, electronic, and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

*Calculated based on structural formula.

Key Observations :

- Electron Density: The target compound’s electron-donating groups (NH₂, CH₃) increase ring electron density compared to cyano-substituted analogues (e.g., 1a), which exhibit reduced reactivity toward electrophiles due to the electron-withdrawing CN group .

- Steric Effects : Bulky substituents, such as the cyclohexylphenyl group in , reduce solubility and hinder reactions requiring planar transition states.

- Hydrophobicity: Diethyl esters (1b) are more hydrophobic than mono-ester derivatives, impacting bioavailability .

Comparison of Challenges :

Electronic Structure and Reactivity

Density-functional theory (DFT) studies highlight substituent effects on electronic properties:

- Electron-Rich Systems: Methyl and amino groups in the target compound increase HOMO energy, enhancing nucleophilicity and susceptibility to electrophilic attack .

- Hardness/Softness: The global hardness (η) of the target compound is lower than that of cyano-substituted analogues due to increased electron density, aligning with Pearson’s hard/soft acid-base principle .

Biological Activity

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate ester. Its molecular formula is . The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Gewald Reaction : A three-component reaction involving elemental sulfur, α-cyanoesters, and aldehydes.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the amino group onto the thiophene ring.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has effective activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer activity of this compound have shown promising results. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

This suggests that this compound may act as a potential lead compound for anticancer drug development.

The mechanisms underlying the biological activities of this compound involve:

- Disruption of Cell Membranes : In antimicrobial activity, the compound may disrupt microbial cell membranes.

- Inhibition of Enzymatic Pathways : Its anti-inflammatory effects could result from inhibiting enzymes involved in inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Alqasoumi et al. (2009) evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results confirmed its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : Ghorab et al. (2012) investigated the anti-inflammatory properties of this compound using animal models. The study found significant reductions in inflammation markers compared to control groups.

- Cancer Research : A recent study published in PMC3393923 highlighted the anticancer effects of this compound on human cancer cell lines, indicating its potential for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.